molecular formula C19H15NO4 B2362818 (Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 623120-23-0

(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No.: B2362818
CAS No.: 623120-23-0
M. Wt: 321.332
InChI Key: YMHFSTXBWOOZMT-WQRHYEAKSA-N
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Description

(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a benzofuran-based compound characterized by a fused bicyclic structure. Key structural features include:

  • Benzofuran core: A 2,3-dihydrobenzofuran scaffold with a ketone group at position 3.
  • Substituents:
    • A (Z)-configured 4-ethoxybenzylidene group at position 2, introducing a conjugated aromatic system.
    • An acetonitrile (-CH₂CN) moiety linked via an ether bridge at position 4.
  • Electronic properties: The ethoxy group on the benzylidene ring contributes electron-donating effects, while the nitrile group enhances polarity.

This compound’s Z-configuration ensures spatial alignment of the benzylidene and benzofuran moieties, which may influence intermolecular interactions or biological activity.

Properties

IUPAC Name

2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-22-14-5-3-13(4-6-14)11-18-19(21)16-8-7-15(23-10-9-20)12-17(16)24-18/h3-8,11-12H,2,10H2,1H3/b18-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHFSTXBWOOZMT-WQRHYEAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound that belongs to the class of benzofuran derivatives. It has garnered interest due to its potential biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C21H20N2O4
  • Molecular Weight : 364.40 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These interactions may modulate enzyme activities and receptor functions, influencing cellular signaling pathways that are critical for processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

In vitro studies suggest that the compound may exert cytotoxic effects against human cancer cell lines by inducing apoptosis via the mitochondrial pathway. The specific pathways involved remain an area of active research.

Anti-inflammatory Properties

The compound has also demonstrated potential anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, including cancer and cardiovascular diseases. Preliminary data suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models.

Antioxidant Activity

Antioxidant properties are crucial for protecting cells from oxidative stress-related damage. Research indicates that similar benzofuran compounds can scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity of (Z)-2-(...) has been supported by assays measuring its ability to reduce oxidative stress markers in vitro.

Data Summary

Biological ActivityObservations
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
AntioxidantScavenges free radicals; inhibits lipid peroxidation

Case Studies

  • Anticancer Study : A study published in Journal of Medicinal Chemistry explored the effects of benzofuran derivatives on human breast cancer cells. Results indicated a significant decrease in cell viability and increased apoptosis markers when treated with similar compounds.
  • Inflammation Model : In a model of lipopolysaccharide-induced inflammation, treatment with related benzofuran derivatives resulted in a marked reduction in TNF-alpha and IL-6 levels, suggesting potential therapeutic applications for inflammatory diseases.
  • Oxidative Stress Assessment : A recent study evaluated the antioxidant capacity of various benzofuran derivatives using DPPH and ABTS assays. The results showed that these compounds effectively reduced oxidative stress markers in cultured cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran core and benzylidene substituents but differ in substituent positions, functional groups, and electronic properties. Below is a detailed comparison with two analogs from the evidence:

Table 1: Structural and Functional Comparison

Feature Target Compound Analog 1 Analog 2
Benzylidene substituent 4-ethoxy group 3,4-dimethoxy groups 2,4-dimethoxy groups
Position 6 substituent Acetonitrile (-CH₂CN) Methyl ester (-OCH₂CO₂CH₃) 5-methoxy-2-phenylbenzofuran-3-carboxylate
Additional benzofuran substitution None 7-methyl group None
Key functional groups Nitrile (polar, reactive) Ester (moderate polarity, hydrolyzable) Carboxylate ester (bulky, aromatic)
Configuration Z-isomer Z-isomer Z-isomer
Molecular weight (inferred) ~350–370 g/mol ~400–420 g/mol ~550–570 g/mol
Lipophilicity (logP, estimated) Moderate (ethoxy + nitrile balance) Higher (dimethoxy + methyl ester) Highest (bulky aromatic carboxylate)

Key Insights :

Benzylidene Substituent Effects :

  • The 4-ethoxy group in the target compound provides a balance of lipophilicity and electron donation, distinct from the 3,4-dimethoxy (Analog 1) or 2,4-dimethoxy (Analog 2) groups. Methoxy substituents increase electron density but may reduce metabolic stability compared to ethoxy .

Nitriles are often used as bioisosteres for carbonyl groups in drug design . Analog 2’s bulky carboxylate ester may hinder membrane permeability but enhance aromatic stacking interactions .

The Z-configuration is conserved across all compounds, suggesting a preference for planar alignment of the benzylidene and benzofuran moieties .

Research Implications and Limitations

While direct experimental data on the target compound is scarce, structural comparisons highlight trends:

  • Drug Design : The nitrile group may enhance target binding via dipole interactions, whereas ester-containing analogs (e.g., Analog 1) could act as prodrugs .
  • Materials Science : The ethoxy and methoxy substituents in these compounds could influence photophysical properties in optoelectronic applications.

Limitations : The absence of quantitative data (e.g., binding affinities, solubility measurements) in the evidence necessitates caution. Further studies are required to validate inferred properties.

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